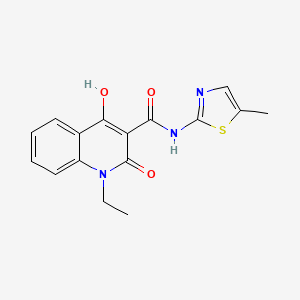
1-ethyl-4-hydroxy-N-(5-methyl-1,3-thiazol-2-yl)-2-oxo-1,2-dihydroquinoline-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-ethyl-4-hydroxy-N-(5-methyl-1,3-thiazol-2-yl)-2-oxo-1,2-dihydroquinoline-3-carboxamide is a complex organic compound with a long and intricate name. Let’s break it down:
Core Structure: The core structure of this compound is a quinoline ring system, which consists of a bicyclic aromatic ring with nitrogen atoms. The quinoline nucleus provides a scaffold for various functional groups.
Méthodes De Préparation
The synthetic routes for this compound can be quite complex due to its intricate structure. here are some general approaches:
Multistep Synthesis: The compound is typically synthesized through multistep reactions, involving cyclization, substitution, and oxidation steps.
Industrial Production: While there isn’t a specific industrial method dedicated to this compound, it may be produced as an intermediate in the synthesis of other pharmaceuticals or agrochemicals.
Analyse Des Réactions Chimiques
1-ethyl-4-hydroxy-N-(5-methyl-1,3-thiazol-2-yl)-2-oxo-1,2-dihydroquinoline-3-carboxamide can undergo various reactions:
Oxidation: The hydroxy group at position 4 can be oxidized to a ketone.
Substitution: The thiazole ring can participate in nucleophilic substitution reactions.
Reduction: The carbonyl group (2-oxo) can be reduced to an alcohol.
Common reagents and conditions depend on the specific reaction and functional group modifications. Major products formed would include derivatives with altered substituents.
Applications De Recherche Scientifique
This compound has diverse applications:
Medicinal Chemistry: Researchers explore its potential as a drug candidate due to its unique structure. It may exhibit antimicrobial, antiviral, or anticancer properties.
Agrochemicals: It could serve as a building block for designing new pesticides or herbicides.
Materials Science: Its complex structure might find applications in materials with specific properties.
Mécanisme D'action
The exact mechanism of action remains an active area of research. it likely interacts with specific molecular targets (enzymes, receptors, etc.) to exert its effects. Further studies are needed to elucidate these pathways.
Comparaison Avec Des Composés Similaires
Remember that this compound’s full potential awaits further investigation, and its applications may evolve as scientific knowledge advances.
: Example reference. Actual references should be cited from reliable scientific literature.
Propriétés
Formule moléculaire |
C16H15N3O3S |
|---|---|
Poids moléculaire |
329.4 g/mol |
Nom IUPAC |
1-ethyl-4-hydroxy-N-(5-methyl-1,3-thiazol-2-yl)-2-oxoquinoline-3-carboxamide |
InChI |
InChI=1S/C16H15N3O3S/c1-3-19-11-7-5-4-6-10(11)13(20)12(15(19)22)14(21)18-16-17-8-9(2)23-16/h4-8,20H,3H2,1-2H3,(H,17,18,21) |
Clé InChI |
HVUAPZYJSNPOSA-UHFFFAOYSA-N |
SMILES canonique |
CCN1C2=CC=CC=C2C(=C(C1=O)C(=O)NC3=NC=C(S3)C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


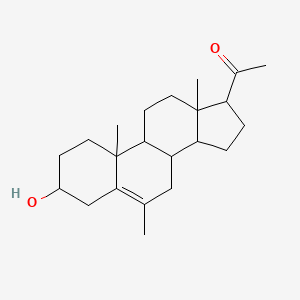
![N''-[(E)-(2-hydroxyphenyl)methylidene]-N'''-[(3E)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]thiocarbonohydrazide](/img/structure/B11998179.png)


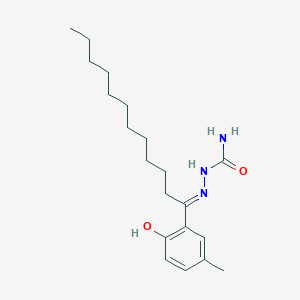

![[(E)-1,2-dimethoxy-2-phenylethenyl]benzene](/img/structure/B11998201.png)
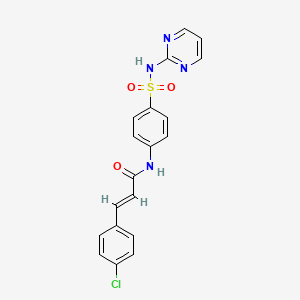
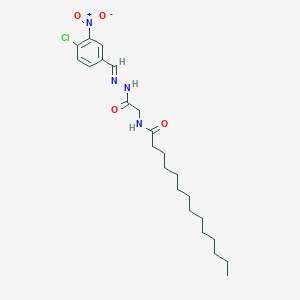
![4-{[(E)-(2-fluorophenyl)methylidene]amino}-5-phenyl-4H-1,2,4-triazole-3-thiol](/img/structure/B11998228.png)
![3-(6-[3-(acetyloxy)phenyl]-1,3,5,7-tetraoxo-5,7-dihydropyrrolo[3,4-f]isoindol-2(1H,3H)-yl)phenyl acetate](/img/structure/B11998236.png)


![N'-[(E)-(4-isopropylphenyl)methylidene]benzohydrazide](/img/structure/B11998259.png)
